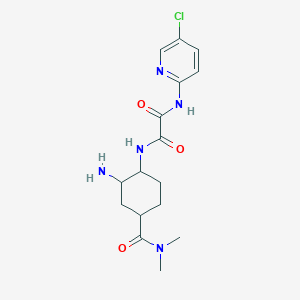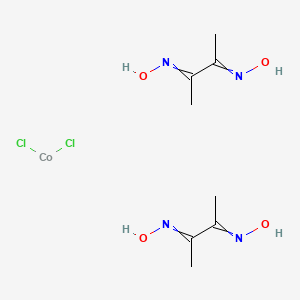
Dichlorobis(dimethylglyoxime)cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(dimethylglyoxime)cobalt(II) is a coordination compound with the chemical formula C8H16Cl2CoN4O4. It is a cobalt complex where cobalt is coordinated with two dimethylglyoxime ligands and two chloride ions. This compound is known for its distinctive dark green to black crystalline appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(dimethylglyoxime)cobalt(II) can be synthesized by reacting cobalt(II) chloride with dimethylglyoxime in an ethanol solution. The reaction typically involves the following steps:
- Dissolve cobalt(II) chloride in ethanol.
- Add dimethylglyoxime to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(dimethylglyoxime)cobalt(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(dimethylglyoxime)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(dimethylglyoxime)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of Dichlorobis(dimethylglyoxime)cobalt(II) involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(dimethylglyoximato)cobalt(III): Similar in structure but with cobalt in a higher oxidation state.
Chloro(pyridine)cobaloxime: Contains cobalt coordinated with dimethylglyoxime and pyridine ligands.
Bis(dimethylglyoximato)cobalt(III) complexes: Various complexes with different axial ligands
Uniqueness
Dichlorobis(dimethylglyoxime)cobalt(II) is unique due to its specific coordination environment and the ability of cobalt to exist in multiple oxidation states. This versatility makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H16Cl2CoN4O4 |
|---|---|
Molekulargewicht |
362.07 g/mol |
IUPAC-Name |
dichlorocobalt;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VJCBNQCZLZRPPK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Co]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
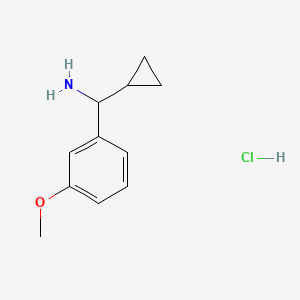
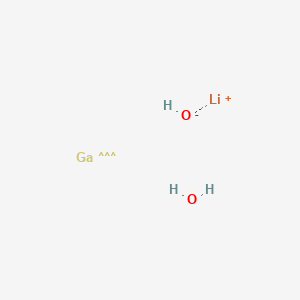

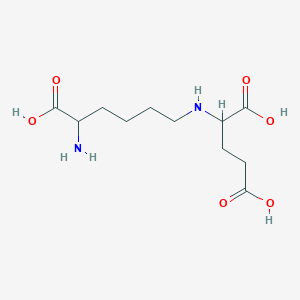
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
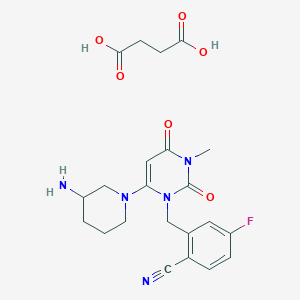
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
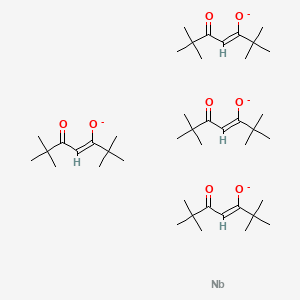

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)
